molecular formula C9H8ClFO2 B1405225 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1373920-69-4

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No. B1405225
CAS RN: 1373920-69-4
M. Wt: 202.61 g/mol
InChI Key: WYIOQVLMXMOGQK-UHFFFAOYSA-N
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Description

“3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde” is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature is ambient .

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

In organic synthesis, compounds similar to "3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde" are valuable as intermediates in the synthesis of complex molecules. For example, the synthesis of vanillin, a compound used in the food flavoring, perfumery, and pharmaceutical industries, involves the use of benzaldehyde derivatives (Tan Ju & Liao Xin, 2003). Similarly, the catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde highlights the use of aldehyde derivatives in obtaining valuable industrial chemicals (V. Tarabanko & N. Tarabanko, 2017).

Pharmaceutical Applications

Aldehyde derivatives are also pivotal in pharmaceutical research, serving as key intermediates in the synthesis of drugs and bioactive molecules. For instance, the synthesis of Weinreb amides from carboxylic acids, acid chlorides, and esters, leading to aldehydes or ketones, showcases the role of aldehyde derivatives in medicinal chemistry (M. Khalid, S. Mohammed, & Amin Kalo, 2020). These intermediates facilitate the development of compounds with potential therapeutic effects.

Environmental Science

In environmental science, aldehyde derivatives are studied for their impact on ecosystems and their role in pollution. The review on the environmental effects of sunscreen active ingredients, including various benzaldehyde derivatives, reflects the concern over the persistence and toxicity of these compounds in aquatic environments (S. Schneider & H. Lim, 2019). This research area focuses on understanding the fate and behavior of chemical compounds in nature and their potential effects on wildlife and human health.

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOQVLMXMOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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